molecular formula C16H19N3O3 B13888150 Tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13888150
M. Wt: 301.34 g/mol
InChI Key: LFBMMCPIKBHTCY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a piperazine ring with a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a cyanophenyl halide and the piperazine intermediate.

    Formation of the Carboxylate Ester: The carboxylate ester is formed by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanophenyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the cyanophenyl group.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-cyanophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
  • Tert-butyl 4-(3-cyanophenyl)-3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl 4-(3-cyanophenyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)18-7-8-19(14(20)11-18)13-6-4-5-12(9-13)10-17/h4-6,9H,7-8,11H2,1-3H3

InChI Key

LFBMMCPIKBHTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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